molecular formula C18H15NO3 B2430424 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide CAS No. 862386-89-8

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide

Cat. No. B2430424
M. Wt: 293.322
InChI Key: NWLSODSXEZDKOL-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide is a novel compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has shown promising results in scientific research.

Scientific Research Applications

Antioxidant Activity

5-Aminosalicylate (5-ASA), a structurally related compound to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, exhibits antioxidant properties. It acts as a potent radical scavenger and inhibits lipid peroxidation, suggesting its potential as a chain-breaking antioxidant (Dinis, Maderia, & Almeida, 1994).

Polymer Research

In polymer research, compounds structurally related to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, such as bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x ethers, are used to investigate topological branching and mechanical cross-linking in polymers (Gibson et al., 2004).

Anticancer Activity

Related phenolic compounds, such as Schiff bases synthesized from 5-(diethylamino)phenol, have been studied for their anticancer properties. These compounds exhibit cytotoxicity against cancer cell lines and interact with DNA through electrostatic interactions, highlighting their potential in cancer treatment (Uddin et al., 2020).

Bioisosterism in Drug Design

Compounds like 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, similar in structure to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, are explored for their potential in treating hypertension through bioisosterism. This approach involves replacing parts of a molecule to alter its biological activity, offering insights into drug development (Asselin et al., 1986).

Synthesis of Cytotoxic and Antioxidant Agents

Synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, structurally related to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, demonstrates cytotoxic and antioxidant properties. Such compounds hold potential for cancer therapy and as radical scavengers (Ali et al., 2021).

Biomass Conversion

Related compounds, like 5-hydroxymethyl-2-furfural, are significant in the conversion of biomass into chemicals, representing a sustainable approach to producing valuable chemical products (Casanova, Iborra, & Corma, 2009).

Improved Biosynthesis

Efforts in biosynthesis utilizing compounds like 5-hydroxymethylfurfural, similar to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, focus on converting biomass-derived furans into valuable carboxylic acids, illustrating advancements in green chemistry (Wang, Gong, & He, 2020).

properties

IUPAC Name

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(19-14-7-3-1-4-8-14)17-12-11-16(22-17)13-21-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLSODSXEZDKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide

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